molecular formula C21H13Cl2N3O2 B15142011 Vegfr-2-IN-16

Vegfr-2-IN-16

Cat. No.: B15142011
M. Wt: 410.2 g/mol
InChI Key: VAZBPHKNLZDTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-16 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .

Preparation Methods

The synthesis of Vegfr-2-IN-16 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Vegfr-2-IN-16 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vegfr-2-IN-16 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the VEGFR-2 signaling pathway. In biology and medicine, it is used to investigate the role of VEGFR-2 in angiogenesis and to develop new therapeutic strategies for diseases such as cancer and ocular diseases. In industry, it is used in the development of new drugs targeting VEGFR-2 .

Mechanism of Action

The mechanism of action of Vegfr-2-IN-16 involves the inhibition of VEGFR-2 activity. This inhibition occurs through the binding of this compound to the tyrosine kinase domain of VEGFR-2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. These pathways include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Vegfr-2-IN-16 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and selectivity for VEGFR-2. Similar compounds include sorafenib, sunitinib, and other quinoxaline-based derivatives. These compounds also target VEGFR-2 but may have different binding affinities and selectivities, leading to variations in their therapeutic efficacy and side effect profiles .

Properties

Molecular Formula

C21H13Cl2N3O2

Molecular Weight

410.2 g/mol

IUPAC Name

4-chloro-N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide

InChI

InChI=1S/C21H13Cl2N3O2/c22-14-7-5-13(6-8-14)19(27)24-15-9-11-16(12-10-15)28-20-17-3-1-2-4-18(17)25-21(23)26-20/h1-12H,(H,24,27)

InChI Key

VAZBPHKNLZDTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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